1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene
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Overview
Description
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is an organic compound with the molecular formula C23H24O It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene typically involves the reaction of 4-tert-butoxybenzaldehyde with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is used to facilitate the formation of the methylene bridge between the benzene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxybenzophenone, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butoxyphenyl)methanamine: This compound shares the tert-butoxyphenyl group but differs in its overall structure and functional groups.
4-(Trifluoromethyl)benzylamine: Another compound with a similar benzene ring structure but different substituents.
Uniqueness
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is unique due to its specific combination of a tert-butoxy group and a methylene bridge linking two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
10357-72-9 |
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Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-benzhydryl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H24O/c1-23(2,3)24-21-16-14-20(15-17-21)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22H,1-3H3 |
InChI Key |
VOXJGTHQOUDQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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